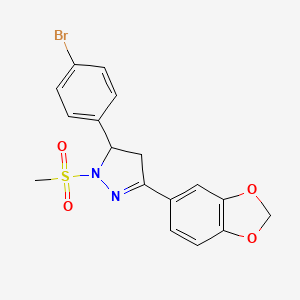
Britannilactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inula britannica L. 该化合物因其多种生物活性而受到广泛关注,包括抗炎、抗菌和抗癌特性 .
作用机制
布里塔尼内酯通过多种机制发挥作用:
干扰NF-κB/ROS通路: 该通路参与免疫反应和炎症的调节.
阻断Keap1-Nrf2通路: 该通路在细胞防御氧化应激中起着至关重要的作用.
调节c-Myc/HIF-1α信号轴: 该通路参与细胞增殖和存活的调节.
生化分析
Biochemical Properties
Britannilactone interacts with various enzymes and proteins in biochemical reactions . It has been found to induce apoptosis in cancer cells, which is a key biochemical reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of MCF-7 and MDA-MB-468 breast cancer cells . It influences cell function by inducing apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It triggers the mitochondrion-mediated apoptosis pathway through an increased ratio of Bax/Bcl-2, leading to the loss of mitochondrial membrane potential (ΔΨm), releasing of cytochrome c from mitochondria, and sequential activation of caspase-3 and caspase-9 .
准备方法
合成路线和反应条件
布里塔尼内酯可以通过多种方法合成。 一种常见的方法是使用甲醇从Inula britannica干燥的花朵中提取该化合物 。 该过程通常包括:
提取: 将干燥的花朵浸泡在甲醇中以提取布里塔尼内酯。
过滤和浓缩: 在减压下过滤和浓缩甲醇提取物。
纯化: 使用色谱技术纯化浓缩提取物以分离布里塔尼内酯。
工业生产方法
布里塔尼内酯的工业生产遵循类似的提取和纯化过程,但规模更大。 使用先进的色谱技术确保化合物的高纯度 .
化学反应分析
反应类型
布里塔尼内酯会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 常用的还原剂包括氢化铝锂(LiAlH₄)和硼氢化钠(NaBH₄)。
取代: 常用的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子)。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,布里塔尼内酯的氧化会导致形成各种氧化衍生物 .
科学研究应用
相似化合物的比较
类似化合物
1-O-乙酰基布里塔尼内酯: 该化合物是布里塔尼内酯的衍生物,并表现出类似的生物活性.
海伦宁: 另一种具有强抗炎和抗癌特性的倍半萜内酯.
盖尔达丁: 一种以抗癌活性著称的倍半萜内酯.
布里塔尼内酯的独特性
布里塔尼内酯的独特之处在于其特定的分子结构,使其能够与各种分子靶标和通路相互作用。
属性
IUPAC Name |
(3aS,4S,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIGQFYGXSPCO-UBVLEBKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904806 |
Source


|
| Record name | Britannilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary biological activities reported for britannilactone?
A1: Research indicates that this compound exhibits anti-proliferative and skin-whitening properties. Studies have shown that it can inhibit melanin production in melanoma cells [, ] and demonstrate cytotoxicity against various cancer cell lines, including HEp2, SGC-7901, and HCT116 [].
Q2: How does this compound's structure influence its anti-proliferative activity?
A2: Studies comparing the activity of this compound with its structural analogs, such as isoalantolactone and 1-O-acetylthis compound, reveal a structure-activity relationship. Isoalantolactone, an eudesmanolide, exhibits stronger anti-proliferative effects than this compound and 1-O-acetylthis compound, both of which are 1,10-seco-eudesmanolides. This suggests that the 1,10-seco-eudesmane structure may lead to reduced anti-proliferative activity compared to the eudesmane skeleton [, ].
Q3: What is known about the mechanism of action of this compound in inhibiting melanin production?
A3: While this compound has shown efficacy in reducing melanin production, its precise mechanism of action in this process remains to be fully elucidated. Further research is needed to determine the specific molecular targets and pathways involved in its depigmenting effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol.
Q5: Are there any studies on the stability of this compound under different conditions?
A5: Currently, there is limited information available regarding the stability of this compound under various conditions. Further research is necessary to assess its stability profile, which would be crucial for developing suitable formulations and storage conditions.
Q6: Have any analytical methods been developed for the detection and quantification of this compound?
A6: Yes, researchers have developed a reversed-phase liquid chromatography (RP-LC) method for the simultaneous quantification of six sesquiterpene lactones, including this compound, in Inula britannica L. []. This method could be valuable for quality control and standardization of plant material or extracts containing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
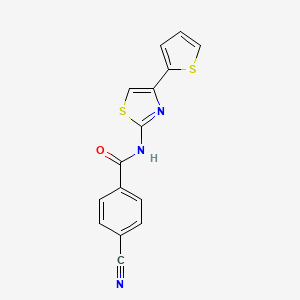
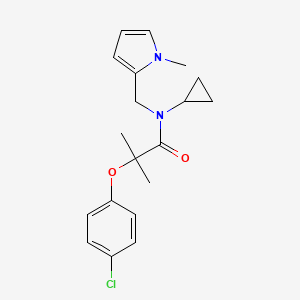
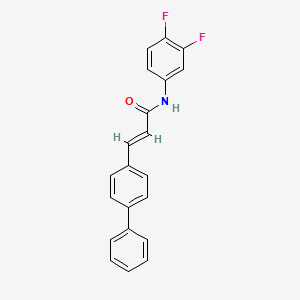
![3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2921381.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2921383.png)
![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)
![ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)
![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)
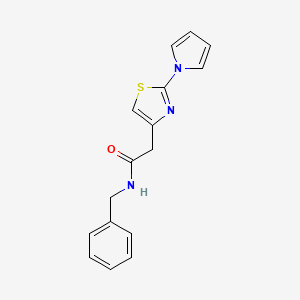
![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/new.no-structure.jpg)
